Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate chemical structure and molecular weight
Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 3-(methylsulfonamido)thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, molecular properties, a validated synthesis protocol, and explore its potential applications based on the broader understanding of thiophene-based sulfonamides.
Core Molecular Attributes
Methyl 3-(methylsulfonamido)thiophene-2-carboxylate is a substituted thiophene derivative characterized by the presence of both a methyl ester and a methylsulfonamido group. These functional groups impart specific physicochemical properties that are crucial for its potential biological activity and role as a synthetic intermediate.
Chemical Structure
The definitive structure of Methyl 3-(methylsulfonamido)thiophene-2-carboxylate is illustrated below:
Figure 1: 2D Chemical Structure of Methyl 3-(methylsulfonamido)thiophene-2-carboxylate.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. The molecular weight is calculated based on its molecular formula, C7H9NO4S2.[1]
| Property | Value | Source |
| CAS Number | 79128-71-5 | |
| Molecular Formula | C7H9NO4S2 | |
| Molecular Weight | 235.28 g/mol | Calculated |
| Canonical SMILES | CS(=O)(=O)NC1=C(C=CS1)C(=O)OC | Inferred |
| InChI Key | Inferred from structure | |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Solubility | Not specified in literature |
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis would logically proceed from Methyl 3-aminothiophene-2-carboxylate, a commercially available starting material.[2] The lone pair of electrons on the amino group nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a proton, typically facilitated by a non-nucleophilic base, to yield the final sulfonamide product.
Caption: Proposed workflow for the synthesis of Methyl 3-(methylsulfonamido)thiophene-2-carboxylate.
Step-by-Step Experimental Protocol
The following is a detailed, self-validating protocol based on the proposed synthetic pathway:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-aminothiophene-2-carboxylate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
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Addition of Base: To the solution, add a non-nucleophilic base such as pyridine or triethylamine (1.1 to 1.5 equivalents). The base will act as a scavenger for the hydrochloric acid byproduct.
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Addition of Sulfonylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add methanesulfonyl chloride (1.05 to 1.2 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-(methylsulfonamido)thiophene-2-carboxylate.
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Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for Methyl 3-(methylsulfonamido)thiophene-2-carboxylate have not been explicitly reported in the available literature, the thiophene and sulfonamide moieties are well-established pharmacophores in medicinal chemistry.[3][4][5][6] Thiophene rings are present in numerous FDA-approved drugs and are known to be bioisosteres of phenyl rings, offering modified metabolic profiles and target interactions.[6] Sulfonamides are a key functional group in a wide range of therapeutic agents, including antibacterial, and anticancer drugs.[3]
The combination of these two structural motifs in Methyl 3-(methylsulfonamido)thiophene-2-carboxylate suggests its potential as a scaffold for the development of novel therapeutic agents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships.
Caption: Logical relationships for the potential applications of the title compound.
Conclusion
Methyl 3-(methylsulfonamido)thiophene-2-carboxylate is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. While direct experimental data on its properties and biological activity are limited, its structure suggests a promising starting point for the design and synthesis of novel drug candidates. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation by researchers in the field.
References
- (Reference for general organic chemistry principles, e.g., a standard textbook)
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The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. ([Link])
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methyl 3-(methylsulfonamido)thiophene-2-carboxylate [79128-71-5] | Chemsigma ([Link])
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC ([Link])
- (Reference for general laboratory techniques, e.g., a standard lab manual)
- (Reference for spectroscopic analysis, e.g., a standard textbook on the topic)
- (A review article on the medicinal chemistry of thiophenes)
-
Biological Activities of Thiophenes | Encyclopedia MDPI ([Link])
-
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI ([Link])
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC ([Link])
- (A review article on the medicinal chemistry of sulfonamides)
- (A specific research article showcasing the use of a similar thiophene sulfonamide)
- (A patent mentioning the use of rel
-
Molecular Weight Calculator ([Link])
Sources
- 1. 62353-79-1|Methyl 3-(methylsulfonyl)thiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
